N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O5S2/c1-3-42-24-14-10-22(11-15-24)37-29(19-33-31(40)27-6-4-16-43-27)34-35-32(37)45-20-30(39)38-26(21-8-12-23(41-2)13-9-21)18-25(36-38)28-7-5-17-44-28/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJJUCAPXSLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the furan-2-carboxamide group. The synthesis may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{[4-(4-ethoxyphenyl)-5-(...]} exhibit significant antimicrobial properties. For instance:
- Antibacterial Screening : Compounds derived from triazole structures have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives possess strong antibacterial activity, suggesting potential for development as therapeutic agents against resistant bacterial infections .
- Antifungal Properties : The compound's structural components are believed to interact with fungal cell membranes, inhibiting growth and proliferation. Preliminary screenings have reported promising antifungal activities against common pathogens .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several research studies have documented the synthesis and application of similar compounds:
- Study on Triazole Derivatives : A study published in MDPI explored the synthesis of various triazole derivatives and their biological activities. The findings indicated that modifications on the triazole ring could lead to enhanced antimicrobial efficacy .
- In Silico Studies : Computational studies have been conducted to predict the binding affinity of this compound with specific biological targets. These studies provide insights into how structural modifications can optimize its therapeutic potential .
- Pharmacological Evaluations : Clinical evaluations of related compounds have demonstrated their effectiveness in treating metabolic disorders, suggesting a broader application scope for compounds like N-{[4-(4-ethoxyphenyl)-5-(...]} in pharmacotherapy .
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used as a semi-flexible linker in PROTAC development.
Uniqueness
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of phenyl, thiophene, triazole, and furan groups distinguishes it from other similar compounds.
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving 4-(4-ethoxyphenyl) derivatives and triazole moieties. The structural formula can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity, including a furan ring and a triazole structure which are known for their pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example:
- Inhibition of Biofilms : Compounds based on the triazole scaffold have shown effectiveness against biofilms formed by both Gram-positive and Gram-negative bacteria. A study demonstrated that N-substituted aryl compounds could prevent biofilm formation in Salmonella enterica and Pseudomonas aeruginosa .
- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using the MTT assay, revealing varying degrees of toxicity against different eukaryotic cell lines. Some derivatives were found to be selectively toxic to cancer cell lines while sparing normal cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens. For instance, they may act as allosteric inhibitors affecting the thiol redox metabolism in parasites .
- Reactive Oxygen Species (ROS) Generation : Certain structural analogs can induce oxidative stress in target cells, leading to increased ROS levels that contribute to cell death in pathogens .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic pathways for synthesizing 1,2,4-triazole and pyrazole derivatives analogous to this compound?
Methodological Answer: The synthesis of 1,2,4-triazole and pyrazole derivatives typically involves multi-step reactions. For example, triazole-thione intermediates can be prepared by cyclization of thiocarbazides under alkaline conditions. Subsequent sulfanylation or alkylation reactions introduce functional groups. A general protocol involves:
Refluxing thiocarbazide precursors with ethanol and aqueous KOH.
Adding chloroacetamide derivatives to form sulfanyl linkages.
Recrystallization from ethanol for purification .
Pyrazole cores are often synthesized via condensation of hydrazines with β-diketones or via cyclocondensation reactions using Vilsmeier-Haack reagents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For pyrazole derivatives, characteristic peaks for NH and aromatic protons appear at δ 6.5–8.5 ppm .
- X-ray Crystallography: SHELXL (via the SHELX suite) refines crystal structures to determine bond lengths, angles, and stereochemistry. High-resolution data collection (e.g., Cu-Kα radiation) ensures accurate refinement of the triazole and pyrazole rings .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for complex sulfanyl and carbonyl linkages .
Q. What safety protocols are recommended for handling sulfanyl-containing heterocycles like this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of sulfanyl groups. Avoid exposure to moisture or heat (>25°C) .
- Handling: Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .
- Waste Disposal: Quench reactive intermediates with ice-cold ethanol before disposal to minimize exothermic reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanylation step in this compound’s synthesis?
Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates. For example, DMF increases reaction rates by stabilizing transition states via polar interactions .
- Catalysis: Use catalytic KI (5 mol%) to accelerate nucleophilic substitution at the sulfanyl group.
- Temperature Control: Perform reactions under microwave irradiation (80°C, 30 min) to reduce side-product formation compared to traditional reflux .
Q. How can computational tools like Multiwfn aid in analyzing electron density and reactivity of this compound?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping: Use Multiwfn to calculate ESP surfaces and identify nucleophilic/electrophilic regions. For example, the thiophene and furan rings show high electron density, making them prone to electrophilic substitution .
- Bond Order Analysis: Quantify bond delocalization in the triazole ring using Mayer bond orders. Values >1.2 indicate aromatic character, critical for stability .
- Docking Studies: Integrate with AutoDock Vina to predict binding affinities for target proteins (e.g., kinase inhibitors) by analyzing π-π stacking between the pyrazole ring and hydrophobic pockets .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
- Check for Polymorphism: Use differential scanning calorimetry (DSC) to detect multiple crystal forms. Polymorphs may exhibit varying bond angles in XRD vs. solution-state NMR data .
- Dynamic NMR: Resolve rotational barriers in flexible groups (e.g., ethoxy side chains) by variable-temperature NMR. Slow rotation at low temps (<−40°C) splits peaks, aligning with static XRD conformations .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate discrepancies in dihedral angles .
Q. What strategies can validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays (e.g., for COX-2 or kinase targets) with varying substrate concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/uncompetitive) .
- SAR Studies: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess impact on IC₅₀ values. Use HPLC to monitor metabolite formation .
- Cellular Uptake: Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to quantify intracellular accumulation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
